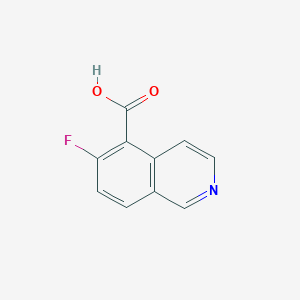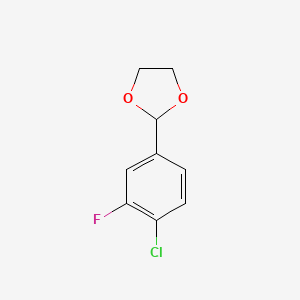
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a 4-chloro-3-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring.
Reaction Conditions:
Reagents: 4-chloro-3-fluorobenzaldehyde, ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide, potassium tert-butoxide
Oxidation Reactions: Potassium permanganate, chromium trioxide
Reduction Reactions: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives
Oxidation Reactions: Carbonyl compounds such as aldehydes and ketones
Reduction Reactions: Alcohol derivatives
科学研究应用
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and fine chemicals.
作用机制
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The dioxolane ring provides stability to the molecule, allowing it to participate in various chemical transformations.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-3-fluorophenyl)cyclopropanamine
- 4-Chloro-3-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylacetic acid
Uniqueness
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties compared to other similar compounds
属性
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDSKJJIKYOAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
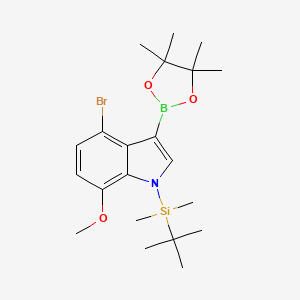
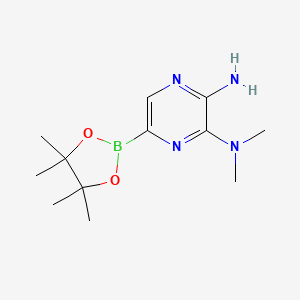
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)
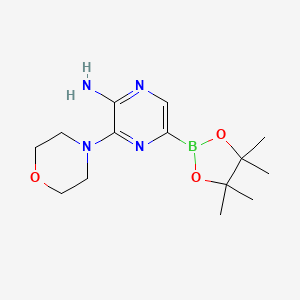
![[1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride](/img/structure/B6416380.png)
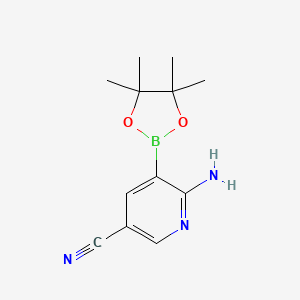

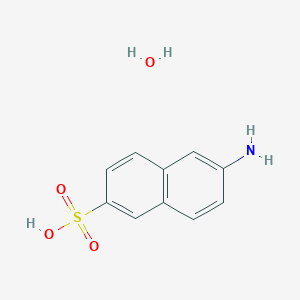
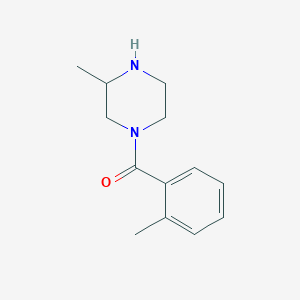
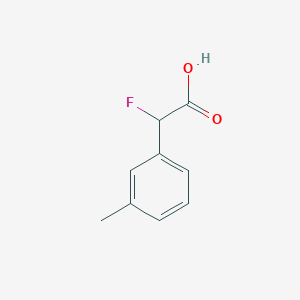
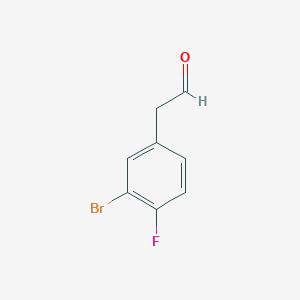
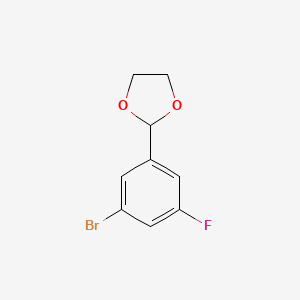
![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)
